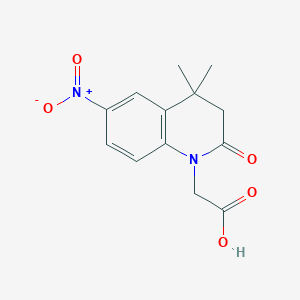![molecular formula C15H22O3Si B11848669 2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 87505-92-8](/img/structure/B11848669.png)
2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is an organic compound that belongs to the class of cyclobutanones. It is characterized by the presence of a cyclobutanone ring substituted with a methoxy(phenyl)methyl group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methoxy(phenyl)methyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to obtain the final product. The reaction conditions typically involve:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The methoxy(phenyl)methyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various substituted cyclobutanones.
Scientific Research Applications
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, resulting in specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy(phenyl)methyl)cyclobutanone: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
2-((Trimethylsilyl)oxy)cyclobutanone: Lacks the methoxy(phenyl)methyl group, leading to distinct chemical behavior.
Cyclobutanone: The parent compound without any substituents, exhibiting different reactivity.
Uniqueness
2-(Methoxy(phenyl)methyl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the presence of both methoxy(phenyl)methyl and trimethylsilyl groups These substituents impart specific reactivity and properties to the compound, making it valuable in various synthetic and research applications
Properties
CAS No. |
87505-92-8 |
|---|---|
Molecular Formula |
C15H22O3Si |
Molecular Weight |
278.42 g/mol |
IUPAC Name |
2-[methoxy(phenyl)methyl]-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C15H22O3Si/c1-17-14(12-8-6-5-7-9-12)15(11-10-13(15)16)18-19(2,3)4/h5-9,14H,10-11H2,1-4H3 |
InChI Key |
UECQJMMDAXSUEV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C2(CCC2=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



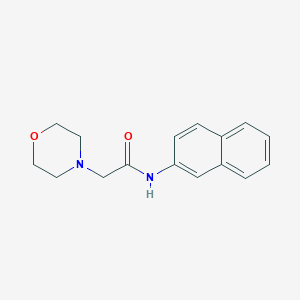
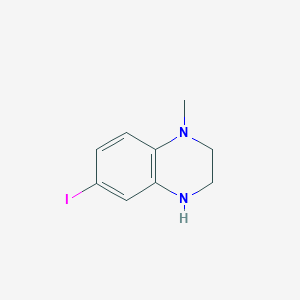

![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
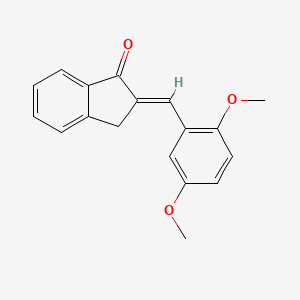
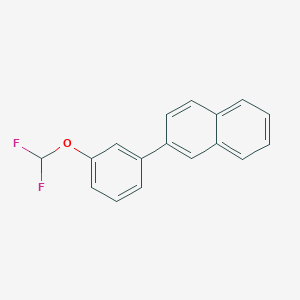
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![(3A'S,7A'R)-1'-Benzyloctahydrospiro[[1,3]dioxolane-2,5'-indole]](/img/structure/B11848643.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11848645.png)

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
